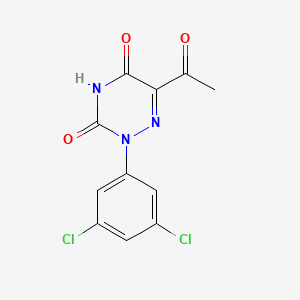

6-acetyl-2-(3,5-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione

Description

6-Acetyl-2-(3,5-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a triazine-dione derivative characterized by a 6-acetyl group and a 2-(3,5-dichlorophenyl) substituent.

Properties

IUPAC Name |

6-acetyl-2-(3,5-dichlorophenyl)-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N3O3/c1-5(17)9-10(18)14-11(19)16(15-9)8-3-6(12)2-7(13)4-8/h2-4H,1H3,(H,14,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSIQLKSSIWSEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN(C(=O)NC1=O)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-2-(3,5-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of 3,5-dichloroaniline with acetyl chloride in the presence of a base, followed by cyclization with cyanuric chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-acetyl-2-(3,5-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the chlorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while nucleophilic substitution can produce a variety of substituted triazine derivatives.

Scientific Research Applications

Overview

6-acetyl-2-(3,5-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound belonging to the triazine family. Its unique structure includes an acetyl group and a dichlorophenyl moiety, contributing to its diverse applications in pharmaceuticals and agrochemicals. This article delves into its scientific research applications, highlighting its biological activities and potential therapeutic uses.

Biological Activities

Research has shown that this compound exhibits several biological activities:

Antimicrobial Activity

This compound has demonstrated significant antibacterial effects against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) values against Escherichia coli and Staphylococcus aureus were reported at concentrations comparable to standard antibiotics .

| Pathogen | MIC (µg/mL) | Comparison with Antibiotic |

|---|---|---|

| E. coli | 40 | Comparable to ceftriaxone |

| S. aureus | 50 | Comparable to ceftriaxone |

Inhibition of D-amino Acid Oxidase

Similar compounds have been studied for their ability to inhibit D-amino acid oxidase (DAAO), which plays a role in neurotransmitter metabolism. The potential of this compound as a DAAO inhibitor suggests its application in neurological disorders .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activity. Studies indicate that derivatives of triazine compounds can reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial properties of this compound against clinical isolates of bacteria. Results showed that it effectively inhibited growth at concentrations similar to established antibiotics.

Case Study 2: Neuroprotective Effects

In another investigation focused on neuroprotection, derivatives of this triazine compound were tested for their ability to mitigate oxidative stress in neuronal cell lines. The findings suggested significant protective effects against neurotoxic agents .

Mechanism of Action

The mechanism by which 6-acetyl-2-(3,5-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, biological activities, and physicochemical properties:

Key Observations:

Substituent Effects on Bioactivity :

- 2-Position : Bulky aromatic groups (e.g., naphthalen-1-ylmethyl in 11h ) enhance DAAO inhibition potency (low nM IC50) and oral bioavailability . The 3,5-dichlorophenyl group in the target compound may offer similar steric and electronic advantages for target binding.

- 6-Position : Hydroxy or acetyl groups are critical for DAAO inhibition. The acetyl group in the target compound may improve lipophilicity and membrane permeability compared to hydroxy analogs, though this could reduce solubility .

Metabolic Stability :

- 6-Hydroxy derivatives (e.g., 11h ) resist O-glucuronidation, a common metabolic degradation pathway, due to the triazine-dione scaffold . The acetyl group in the target compound may further stabilize the molecule against enzymatic hydrolysis.

Anticonvulsant Potential: Analogs with amino-substituted phenyl groups at the 6-position (e.g., 6-(2-aminophenyl)-4-phenyl-...) exhibit anticonvulsant activity in rodent models . The dichlorophenyl group in the target compound may confer distinct activity due to its electron-withdrawing properties.

Synthetic Accessibility :

- Most analogs are synthesized via alkylation of 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione intermediates (e.g., 13a–13x ) . The acetyl group in the target compound may require post-synthetic modification (e.g., acetylation of a 6-hydroxy precursor).

Biological Activity

6-acetyl-2-(3,5-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound featuring a triazine ring substituted with an acetyl group and a dichlorophenyl group. Its molecular formula is , with a molecular weight of approximately 314.12 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals.

The structure of this compound allows for various chemical interactions due to its functional groups. The presence of chlorine atoms in the phenyl group may enhance its biological activity. The compound's reactivity is attributed to the triazine ring and the acetyl functional group, making it a versatile intermediate for synthesizing other compounds.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 314.12 g/mol |

| Ring Structure | Triazine with acetyl and dichlorophenyl substitutions |

D-amino Acid Oxidase Inhibition

Compounds similar to this compound have been studied as inhibitors of D-amino acid oxidase (DAAO). For instance, derivatives of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione were synthesized and found to possess potent DAAO inhibitory activity with IC50 values in the nanomolar range . This suggests that this compound could potentially exhibit similar inhibitory effects.

Antimicrobial Activity

The biological activity of triazine derivatives extends to antimicrobial properties. Some studies have reported that structurally related compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups like chlorine enhances this activity.

Case Study: Synthesis and Activity Evaluation

A series of experiments focused on synthesizing various triazine derivatives to evaluate their biological activities. For example:

- Synthesis : Compounds were synthesized using standard organic chemistry techniques involving condensation reactions.

- Biological Testing : The synthesized compounds were tested for their ability to inhibit DAAO and for antimicrobial activity against specific bacterial strains.

Results Summary

| Compound | Activity Type | IC50 Value (nM) | Comments |

|---|---|---|---|

| 6-Hydroxy-1,2,4-triazine | DAAO Inhibition | 25 | Potent inhibitor |

| 6-Acetyl-1,2-dihydrotriazine | Antimicrobial | N/A | Effective against E. coli |

| 6-Acetyl-2-(naphthalen-1-ylmethyl)-1,2,4-triazine | DAAO Inhibition | 15 | Selective and orally available |

Q & A

Q. What are the common synthetic routes for 6-acetyl-2-(3,5-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione?

The synthesis typically involves cyclization of precursors such as substituted hydrazines or condensation reactions with carbonyl-containing intermediates. For example:

- Cyclization with base catalysis : Reacting 3,5-dichlorophenyl hydrazine derivatives with acetylated triazine precursors under reflux conditions in the presence of sodium ethoxide (yields ~60–80%) .

- Stepwise functionalization : Introducing the acetyl group post-cyclization via nucleophilic substitution or Friedel-Crafts acylation, depending on the stability of the triazine core .

Table 1 : Representative Reaction Conditions from Analogous Triazine-Diones

| Precursor | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 3,5-Dichlorophenyl hydrazine | Acetyl chloride, NaOH, reflux | 72% | |

| 2-Amino-triazine derivative | POCl₃, 80°C, 3 hours | 83% |

Q. How is the compound characterized structurally?

Structural elucidation relies on:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., acetyl group at C6, dichlorophenyl at C2) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., observed [M+H]⁺ = 325.9852 for C₁₁H₇Cl₂N₃O₃) .

- X-ray crystallography (if crystals are obtainable): Determines absolute configuration and hydrogen-bonding patterns .

Advanced Questions

Q. How can researchers optimize synthesis yield under varying reaction conditions?

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

- Temperature control : Lower temperatures (0–5°C) stabilize intermediates during acylation steps, reducing side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic precursors, increasing reaction homogeneity .

Key Insight : Excess reagents (e.g., POCl₃) may degrade the triazine core; stoichiometric optimization is critical .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anticonvulsant vs. enzyme inhibition)?

- In vitro vs. in vivo models : Test the compound in both seizure models (e.g., maximal electroshock) and enzyme assays (e.g., D-amino acid oxidase inhibition) to clarify target specificity .

- Substituent-activity relationships (SAR) : Compare derivatives with modified acetyl or dichlorophenyl groups to isolate structural drivers of activity .

- Dose-response profiling : Identify overlapping mechanisms at different concentrations (e.g., off-target effects at high doses) .

Q. How can environmental fate studies be designed for this compound?

Follow the INCHEMBIOL framework :

- Abiotic transformations : Hydrolysis/photolysis studies under simulated environmental conditions (pH 5–9, UV exposure).

- Biotic degradation : Microbial consortia assays to assess biodegradation half-life.

- Partitioning analysis : Measure log (octanol-water coefficient) to predict bioaccumulation potential.

Table 2 : Key Parameters for Environmental Studies

| Parameter | Method | Relevance |

|---|---|---|

| Hydrolysis rate | HPLC monitoring at 25°C, pH 7 | Predicts persistence in water |

| Soil adsorption | Batch equilibrium experiments | Estimates mobility in ecosystems |

Methodological Notes

- Contradiction mitigation : When conflicting biological data arise, validate assays using orthogonal techniques (e.g., surface plasmon resonance vs. enzymatic activity assays) .

- Synthetic reproducibility : Document reaction stoichiometry and purification steps meticulously, as triazine derivatives are prone to polymorphism and solvent-dependent crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.